Methyl 1-imino-1-oxothietane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-imino-1-oxo-1lambda6-thietane-3-carboxylate” is a chemical compound with the CAS Number: 2416234-55-2 . Its IUPAC name is “methyl 1-amino-2,3-dihydro-1lambda6-thiete-3-carboxylate 1-oxide” and it has a molecular weight of 163.2 g/mol . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The Inchi Code for “Methyl 1-imino-1-oxo-1lambda6-thietane-3-carboxylate” is "1S/C5H9NO3S/c1-9-5(7)4-2-10(6,8)3-4/h2,4H,3H2,1H3,(H2,6,8)" . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
“Methyl 1-imino-1-oxo-1lambda6-thietane-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 163.2 g/mol .Scientific Research Applications
Corrosion Inhibition
Methyl 3-((2-mercaptophenyl)imino)butanoate, a compound with structural similarities, demonstrates significant efficiency as a corrosion inhibitor for copper protection. Its effectiveness is attributed to its ability to form complexes with Cu(I) on the surface, enhanced by the presence of azole, thiol functional groups, and a carboxylate tail group, which facilitate adsorptive interaction and intermolecular attraction (G. Tansuğ et al., 2014).
Chemical Synthesis and Modification
Several studies focus on the synthesis and characterization of compounds with functionalities similar to Methyl 1-imino-1-oxothietane-3-carboxylate, demonstrating their utility in creating novel chemical structures and studying their potential applications. For example, the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates via a one-pot process shows the versatility of similar compounds in chemical synthesis (H. Beyzaei et al., 2015).
Catalytic and Biochemical Applications
Research into the catalytic applications of imino esters and related compounds reveals their potential in asymmetric synthesis and the construction of complex chemical structures. A study highlights the use of thiourea-quaternary ammonium salt catalyzed asymmetric 1, 3-dipolar cycloaddition of imino esters, enabling efficient construction of chiral spiro[pyrrolidin-3,3'-oxindoles] (Jiaxing Zhang et al., 2016).
Material Science and Electrochemical Studies
In material science, compounds bearing functional groups similar to this compound are explored for their electrochemical properties and potential applications in sensors and conductive materials. For instance, the development of iminodiacetatic acid modified conducting copolymer electrodes for the detection of copper ions showcases the relevance of such compounds in creating sensitive and selective detection systems (Meng Lin et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a wide range of biological targets
Mode of Action
Compounds with similar structures often interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting or activating specific biochemical pathways, or altering the physical properties of cellular membranes . The exact mode of action of this compound requires further investigation.
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways, including one-carbon metabolism . This pathway is involved in the transfer of one-carbon units from one molecule to another, which is crucial for various biological processes such as nucleotide synthesis and DNA methylation .
Pharmacokinetics
The compound’s molecular weight of 1632 g/mol suggests that it may have good bioavailability, as compounds with molecular weights below 500 g/mol are generally well-absorbed .
Result of Action
Compounds with similar structures have been shown to have a variety of effects, such as antiviral, anti-inflammatory, and anticancer activities
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of many compounds
Properties
IUPAC Name |
methyl 1-imino-1-oxothietane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-9-5(7)4-2-10(6,8)3-4/h4,6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRGEOIHOCPMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CS(=N)(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.